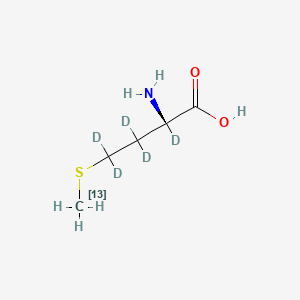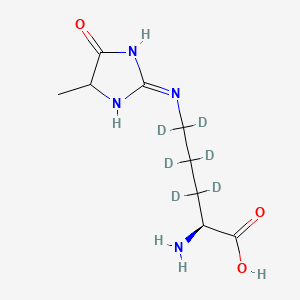
N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine-d6 is a stable isotope-labeled compound. It is often used in scientific research for various applications, including chemical identification, qualitative and quantitative analysis, and studying reaction mechanisms and kinetics.
Chemical Reactions Analysis
N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine-d6 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. .
Scientific Research Applications
N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine-d6 has several scientific research applications:
Chemistry: Used as a chemical reference for identification and analysis.
Biology: Used in metabolic studies to trace the incorporation and transformation of labeled compounds.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Used in the development of new materials and processes.
Mechanism of Action
The mechanism of action of N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine-d6 involves its incorporation into biological systems where it can be traced using various analytical techniques. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine-d6 is unique due to its stable isotope labeling, which allows for precise tracing and analysis. Similar compounds include:
Properties
Molecular Formula |
C9H16N4O3 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
(2S)-2-amino-3,3,4,4,5,5-hexadeuterio-5-[(4-methyl-5-oxoimidazolidin-2-ylidene)amino]pentanoic acid |
InChI |
InChI=1S/C9H16N4O3/c1-5-7(14)13-9(12-5)11-4-2-3-6(10)8(15)16/h5-6H,2-4,10H2,1H3,(H,15,16)(H2,11,12,13,14)/t5?,6-/m0/s1/i2D2,3D2,4D2 |
InChI Key |
KGQMQNPFMOBJCY-KLGFSFPVSA-N |
Isomeric SMILES |
[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])C([2H])([2H])N=C1NC(C(=O)N1)C |
Canonical SMILES |
CC1C(=O)NC(=NCCCC(C(=O)O)N)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



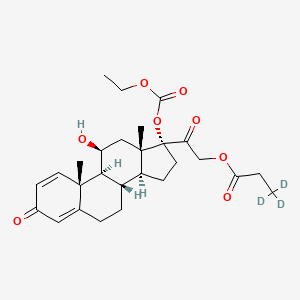

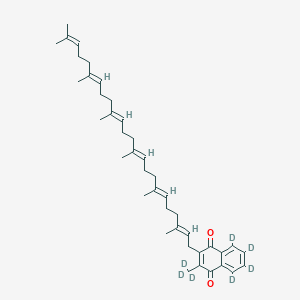
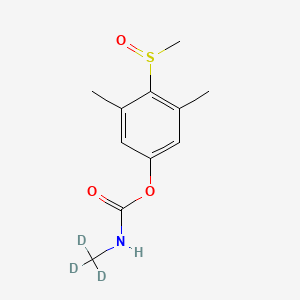

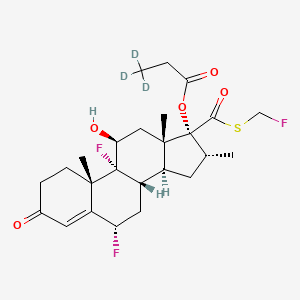
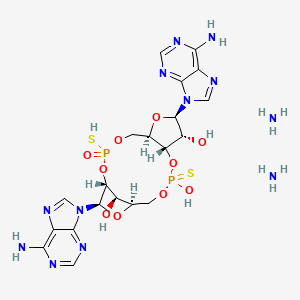
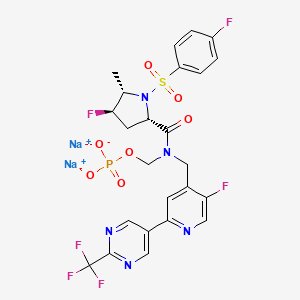
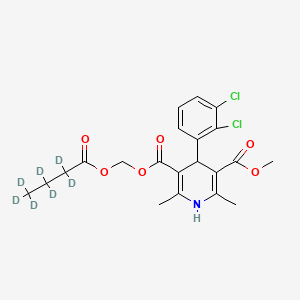
![N-[3-[5-(2-aminopyrimidin-4-yl)-2-morpholin-3-yl-1,3-thiazol-4-yl]-5-chloro-2-fluorophenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B12421999.png)

